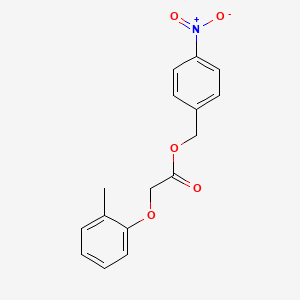![molecular formula C10H14ClNO2S B5869163 N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide, also known as Clenbuterol, is a beta-2 adrenergic agonist that is commonly used in scientific research. It is a potent bronchodilator and has been used to treat respiratory disorders such as asthma in both humans and animals. In addition, Clenbuterol has been shown to have anabolic properties and has been used in livestock to promote muscle growth and increase meat production. In
Mécanisme D'action
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide works by binding to beta-2 adrenergic receptors in the body, which leads to the activation of adenylate cyclase and an increase in cyclic AMP (cAMP) levels. This results in the relaxation of smooth muscle in the bronchioles, leading to bronchodilation. In addition, this compound has been shown to increase protein synthesis and decrease protein degradation, leading to an increase in muscle mass.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its bronchodilator and anabolic properties, this compound has been shown to increase metabolic rate and fat oxidation, leading to weight loss. It has also been shown to increase heart rate, blood pressure, and body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide in lab experiments is its potency and selectivity for beta-2 adrenergic receptors. This allows for precise control of the experimental conditions and reduces the risk of off-target effects. However, one limitation of using this compound is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are a number of future directions for research on N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide. One area of interest is its potential use in the treatment of obesity and metabolic disorders. This compound has been shown to increase metabolic rate and fat oxidation, making it a promising candidate for weight loss and management of metabolic disorders. Another area of interest is its potential use in the treatment of muscle wasting and degenerative diseases, such as muscular dystrophy. This compound has been shown to increase protein synthesis and decrease protein degradation, making it a potential therapeutic agent for these conditions. Finally, there is interest in developing more selective and potent beta-2 adrenergic agonists, which could lead to improved treatments for respiratory disorders and other conditions.
Méthodes De Synthèse
The synthesis of N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide involves the reaction of 3-chlorobenzyl chloride with ethylamine to form N-(3-chlorobenzyl)ethylamine. This compound is then reacted with ethanesulfonyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide has been used in scientific research to study its effects on the respiratory system, as well as its anabolic properties. It has been shown to improve lung function in patients with asthma and chronic obstructive pulmonary disease (COPD). In addition, this compound has been used to study its effects on muscle growth and metabolism, particularly in livestock.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-15(13,14)12-7-6-9-4-3-5-10(11)8-9/h3-5,8,12H,2,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNQWYUSJFGOAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)
![methyl 4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5869119.png)

![7-(difluoromethyl)-5-phenyl-3-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5869136.png)
![N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5869151.png)


![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-(3-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5869160.png)

![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)
